alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate

説明

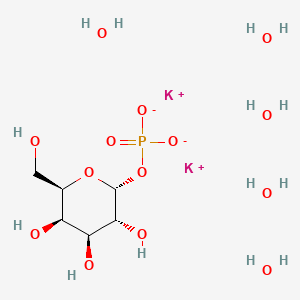

Alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate is a phosphorylated sugar derivative. It is a substrate for uridyltransferase, an enzyme that catalyzes the reaction of UDP-glucose with galactose-1-phosphate to form glucose-1-phosphate and UDP-galactose . This compound is significant in the study of galactose metabolism and is often used in biochemical research.

準備方法

Synthetic Routes and Reaction Conditions

Alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate is synthesized from galactose through the action of galactokinase, which phosphorylates galactose to form galactose-1-phosphate . The dipotassium salt form is achieved by neutralizing the phosphate group with potassium ions. The pentahydrate form indicates that the compound crystallizes with five molecules of water.

Industrial Production Methods

Industrial production of this compound involves the enzymatic phosphorylation of galactose followed by purification and crystallization processes. The compound is typically stored at -20°C to maintain its stability .

化学反応の分析

Types of Reactions

Alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate primarily undergoes phosphorylation and dephosphorylation reactions. It can also participate in glycosylation reactions where it acts as a donor of galactose units.

Common Reagents and Conditions

Phosphorylation: Catalyzed by galactokinase in the presence of ATP.

Dephosphorylation: Catalyzed by phosphatases under physiological conditions.

Glycosylation: Involves enzymes like uridyltransferase and UDP-glucose.

Major Products

Glucose-1-phosphate: Formed during the reaction with UDP-glucose.

UDP-galactose: Another product of the uridyltransferase-catalyzed reaction.

科学的研究の応用

Biochemical Significance

Alpha-D-Galactose 1-phosphate plays a crucial role in the Leloir pathway, which is responsible for converting galactose into glucose-6-phosphate. This conversion is vital for energy production and metabolic processes in cells. The enzyme galactose-1-phosphate uridyltransferase (GALT) catalyzes the reaction that converts galactose-1-phosphate to UDP-galactose and glucose-1-phosphate, making this compound essential for understanding and treating classic galactosemia .

Diagnostic Tool for Galactosemia

Alpha-D-Galactose 1-phosphate dipotassium salt is utilized in assays to measure GALT activity, aiding in the diagnosis of classic galactosemia. The buildup of galactose and its metabolites can lead to severe complications if not properly managed. Reliable assays for GALT activity are essential for early diagnosis and treatment .

Case Study : A study conducted on fibroblast cells from patients with classic galactosemia demonstrated that measuring GALT activity using this compound provided significant insights into the metabolic dysfunctions present in these patients. The study highlighted the importance of using a consistent assay protocol to differentiate between normal and affected individuals based on enzyme activity levels .

Research on Metabolic Pathways

This compound serves as a substrate in various biochemical studies aimed at understanding metabolic pathways involving galactose. Research has shown that alterations in the metabolism of galactose can have broader implications for conditions like diabetes and metabolic syndrome.

Case Study : In a study examining the effects of dietary galactose on metabolic health, researchers utilized alpha-D-galactose 1-phosphate to trace metabolic pathways and understand how excess galactose impacts glucose metabolism . The findings underscored the necessity of monitoring dietary intake of galactose, especially in genetically susceptible populations.

Pharmaceutical Development

Alpha-D-Galactose 1-phosphate dipotassium salt is also explored in pharmaceutical formulations aimed at treating metabolic disorders. Its role as a metabolite can help in developing therapies that target specific enzymatic deficiencies associated with galactose metabolism.

Nutritional Supplements

Given its role in carbohydrate metabolism, this compound is being investigated for inclusion in nutritional supplements designed to support metabolic health, particularly for individuals with impaired carbohydrate metabolism.

作用機序

Alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate exerts its effects by participating in the Leloir pathway of galactose metabolism. It is converted to glucose-1-phosphate and UDP-galactose by the enzyme uridyltransferase. This conversion is crucial for the proper utilization and metabolism of galactose in the body .

類似化合物との比較

Similar Compounds

Alpha-D-Glucose 1-phosphate dipotassium salt hydrate: Similar in structure but derived from glucose.

Uridine 5′-diphospho-N-acetylgalactosamine disodium salt: Involved in glycosylation reactions but contains an acetylated galactosamine unit.

Uniqueness

Alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate is unique due to its specific role in galactose metabolism and its use as a substrate for uridyltransferase. Its ability to form stable pentahydrate crystals also distinguishes it from other similar compounds .

生物活性

Alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate (α-D-Gal-1-P-K2•5H2O) is a phosphorylated sugar derivative that plays a crucial role in various biological processes, particularly in carbohydrate metabolism. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

- Molecular Formula : C₆H₁₁K₂O₉P

- Molecular Weight : Approximately 336.32 g/mol

- CAS Number : 19046-60-7

- Appearance : Colorless to white crystalline powder

- Solubility : Soluble in water, forming a clear colorless solution at 5% concentration

Role in Metabolism

α-D-Galactose 1-phosphate is primarily involved in the Leloir pathway, which is the main metabolic route for galactose utilization in cells. This pathway converts galactose into glucose-1-phosphate, facilitating its incorporation into glycolysis and energy production. Key enzymes in this pathway include:

- Galactokinase : Converts galactose to galactose-1-phosphate.

- Galactose-1-phosphate uridylyltransferase : Converts galactose-1-phosphate to UDP-galactose.

- UDP-galactose 4'-epimerase : Interconverts UDP-galactose and UDP-glucose.

Energy Metabolism

α-D-Gal-1-P-K2 is critical for energy metabolism, particularly in organisms that utilize galactose as a carbon source. It acts as an intermediate metabolite, allowing for the efficient conversion of galactose into glucose derivatives that can enter metabolic pathways for energy production .

Cellular Signaling

Recent studies suggest that α-D-Gal-1-P-K2 may also play a role in cellular signaling pathways beyond carbohydrate metabolism. It is being investigated for its potential involvement in nutrient sensing and the regulation of gene expression, which are crucial for maintaining cellular homeostasis and responding to metabolic changes .

Research Findings

Several studies have highlighted the importance of α-D-Gal-1-P-K2 in understanding metabolic disorders such as galactosemia, where there is an accumulation of galactose and its metabolites due to enzyme deficiencies. Elevated levels of α-D-Gal-1-P have been observed in patients with this condition, indicating its potential as a biomarker for diagnosis and monitoring .

Case Studies

- Galactosemia Research : A study conducted on patients with classic galactosemia demonstrated significantly higher levels of α-D-Gal-1-P compared to healthy controls. This finding suggests that monitoring α-D-Gal-1-P levels could be beneficial for assessing disease severity and treatment efficacy .

- Enzyme Activity Studies : Research utilizing α-D-Gal-1-P-K2 has provided insights into the enzymatic mechanisms involved in galactose metabolism. For instance, studies have shown how variations in enzyme activity can affect the conversion rates of galactose to glucose derivatives, impacting overall energy metabolism .

Applications

The unique properties of α-D-Gal-1-P-K2 make it valuable not only in research but also in potential therapeutic applications:

- Biochemical Research : Used extensively to study the Leloir pathway and related enzymatic activities.

- Therapeutic Development : Investigated as a potential target for therapies aimed at treating metabolic disorders associated with galactose metabolism.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Alpha-D-Glucose 1-phosphate dipotassium salt | C₆H₁₁K₂O₉P | More prevalent in energy metabolism |

| Alpha-D-Mannose 1-phosphate dipotassium salt | C₆H₁₁K₂O₉P | Involved in mannose metabolism |

| Beta-D-Galactose 1-phosphate dipotassium salt | C₆H₁₁K₂O₉P | Different anomeric configuration |

特性

IUPAC Name |

dipotassium;[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;pentahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P.2K.5H2O/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;;;;;;/h2-10H,1H2,(H2,11,12,13);;;5*1H2/q;2*+1;;;;;/p-2/t2-,3+,4+,5-,6-;;;;;;;/m1......./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBRMLNCQMITLC-JFYWUTKTSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.O.O.O.O.O.[K+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.O.O.O.O.O.[K+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H21K2O14P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19046-60-7 | |

| Record name | α-D-galactose 1-(dipotassium phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。